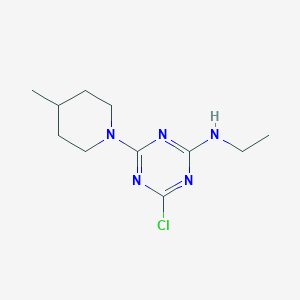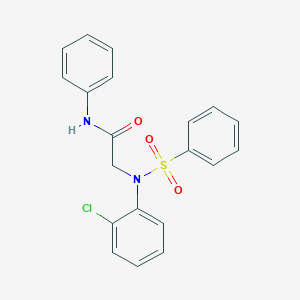![molecular formula C20H18FN5O3 B258581 1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione, commonly known as FMeCpMP, is a purine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
FMeCpMP exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and apoptosis. FMeCpMP has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
FMeCpMP has been shown to have various biochemical and physiological effects. Studies have shown that FMeCpMP can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FMeCpMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). FMeCpMP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FMeCpMP has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and stability, which makes it suitable for use in various assays. FMeCpMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMeCpMP is its low solubility in water, which can make it challenging to administer in vivo. FMeCpMP is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
FMeCpMP has shown promising results in various scientific research applications, and several potential future directions can be explored. One of the significant areas of research is its potential as an anti-cancer agent. Further studies can be conducted to investigate the efficacy of FMeCpMP in various cancer types and its mechanism of action. FMeCpMP can also be studied for its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of FMeCpMP in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, FMeCpMP is a purine derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. FMeCpMP has several potential future directions that can be explored, including its potential as an anti-cancer and anti-inflammatory agent. Further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
FMeCpMP has been synthesized using various methods, including the reaction of 4-fluorobenzylamine with 3,7-dimethylxanthine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Another method involves the reaction of 4-fluorobenzylamine with 2,6-dioxo-3,7-dimethylpurine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Both methods have been reported to yield FMeCpMP in good yields and purity.
Applications De Recherche Scientifique
FMeCpMP has been studied for its potential in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that FMeCpMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMeCpMP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that FMeCpMP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Propriétés
Nom du produit |
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
|---|---|
Formule moléculaire |
C20H18FN5O3 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
InChI |
InChI=1S/C20H18FN5O3/c1-24-16-17(23-19(24)29-12-15-5-3-4-10-22-15)25(2)20(28)26(18(16)27)11-13-6-8-14(21)9-7-13/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ZFFMLKWCAUDEBM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
SMILES canonique |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)



![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)